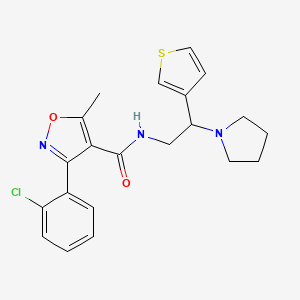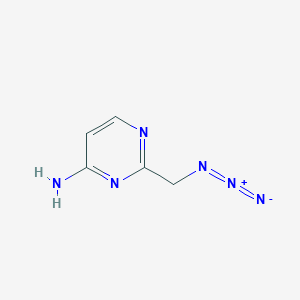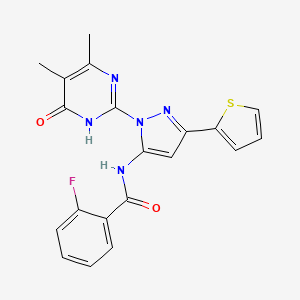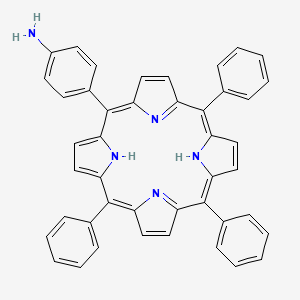
5-(4-Aminophenyl)-10,15,20-triphenyl porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Aminophenyl)-10,15,20-triphenyl porphine, also known as 5,10,15,20-tetra(4-aminophenyl)porphyrin, is a type of porphyrin compound . Porphyrins are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH−). Porphyrins are aromatic, which gives them stability and color .
Synthesis Analysis
The synthesis of this compound involves the use of tetraphenylporphyrin (TAPP) as a starting material. TAPP is dissolved in a mixture of DMF and CHCl3, and then a solution of zinc acetate dihydrate in methanol is added .Molecular Structure Analysis
The molecular formula of this compound is C44H34N8. It has an average mass of 674.794 Da and a monoisotopic mass of 674.290649 Da .Chemical Reactions Analysis
This compound can form surface films in dimethylsulfoxide in the potential range of oxygen electroreduction. The kinetics of variation of faradaic currents and of the interface characteristics are studied at the working electrode potentials of +0.5 V (porphyrin electrooxidation), –0.9 V (oxygen electroreduction), and –1.25 V (coreduction of porphyrin and oxygen) .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
5-(4-Aminophenyl)-10,15,20-triphenyl porphine has been explored in various synthetic contexts. Matthews, Pouton, and Threadgill (1999) developed monofunctionalised derivatives for attachment to peptide amino and carboxyl side-chains, offering novel polymeric porphinatomanganese(III) agents for MRI contrast enhancement (Matthews, Pouton, & Threadgill, 1999). Ivanova et al. (2021) synthesized asymmetrically substituted derivatives and investigated their spectral and acid-base properties, finding that amino acid fragments affect the protolytic equilibrium of porphyrins in acidic and basic media (Ivanova et al., 2021).
Biological and Medical Applications
Guo, Li, and Zhang (2003) synthesized new nitrogen heterocycle porphyrins, including variants of this compound, and evaluated their anticancer activity, highlighting their potential in medical applications (Guo, Li, & Zhang, 2003). Aguilar-Ortíz, Jalilian, and Ávila-Rodríguez (2019) synthesized a Cu-labeled macrocyclic-porphyrin using this compound, suggesting its potential as a chelator for 64Cu-based radiopharmaceuticals (Aguilar-Ortíz, Jalilian, & Ávila-Rodríguez, 2019).
Optical and Sensing Applications
Zhang, Guo, Li, Shen, and Yu (2002) developed a novel fluoroionophore based on a porphyrin dimer, including this compound, for mercury ion sensing (Zhang, Guo, Li, Shen, & Yu, 2002).
Supramolecular Chemistry and Surface Science
Rong, Chen, Wang, and Liu (2012) studied molecular assemblies of derivatives of this compound, revealing distinct chiroptical properties and emphasizing the significance of noncovalent interactions (Rong, Chen, Wang, & Liu, 2012).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Porphyrins, in general, are known to interact with various biological targets, including proteins and nucleic acids, due to their ability to form stable complexes with different metals .
Mode of Action
The mode of action of 5-(4-Aminophenyl)-10,15,20-triphenyl porphine involves its interaction with its targets. The compound can form surface films in the potential range of oxygen electroreduction . The kinetics of variation of faradaic currents and interface characteristics are studied at different potentials .
Biochemical Pathways
Porphyrins are known to play a crucial role in various biological processes, including oxygen transport, electron transfer, and catalysis .
Result of Action
Porphyrins and their derivatives have been studied for their potential applications in photodynamic therapy for cancer treatment .
Análisis Bioquímico
Biochemical Properties
For instance, they can bind to proteins and enzymes, influencing their function
Cellular Effects
Porphyrins are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that porphyrins can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H31N5/c45-32-18-16-31(17-19-32)44-39-26-24-37(48-39)42(29-12-6-2-7-13-29)35-22-20-33(46-35)41(28-10-4-1-5-11-28)34-21-23-36(47-34)43(30-14-8-3-9-15-30)38-25-27-40(44)49-38/h1-27,46,49H,45H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCOPASYOISSAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)N)C=C4)C9=CC=CC=C9)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H31N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

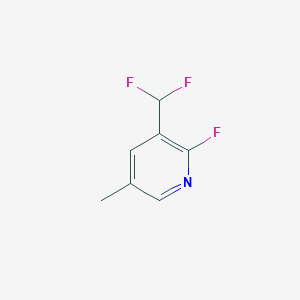


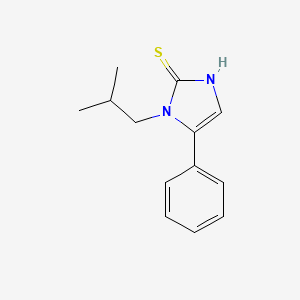
![4-fluoro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2628521.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2628524.png)
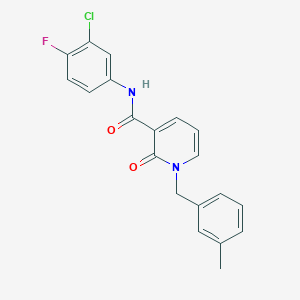

![1-(4-ethylbenzoyl)-4-[(1-phenyl-1H-1,2,3-triazol-5-yl)methyl]piperazine](/img/structure/B2628527.png)
